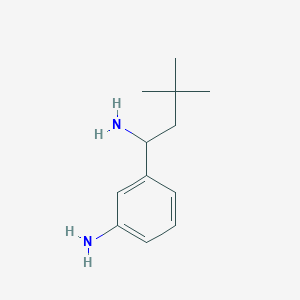
1-(3-Aminophenyl)-3,3-dimethylbutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-3,3-dimethylbutylamine is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a butylamine chain with two methyl groups at the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-3,3-dimethylbutylamine can be achieved through several methods. One common approach involves the reaction of 3-nitroacetophenone with tert-butylamine under reducing conditions to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
1-(3-Aminophenyl)-3,3-dimethylbutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(3-Aminophenyl)-3,3-dimethylbutylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Aminophenyl)-3,3-dimethylbutylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-(3-Aminophenyl)ethan-1-one: Similar structure but with an ethanone group instead of a butylamine chain.
3-(3-Aminophenyl)propanoic acid: Contains a propanoic acid group instead of a butylamine chain.
1-(3-Aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl: Contains a pyrazole ring instead of a butylamine chain.
Uniqueness
1-(3-Aminophenyl)-3,3-dimethylbutylamine is unique due to its specific combination of an amine group attached to a phenyl ring and a butylamine chain with two methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
3-(1-amino-3,3-dimethylbutyl)aniline |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7,11H,8,13-14H2,1-3H3 |
InChIキー |
QZBNFTAZQOKUPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


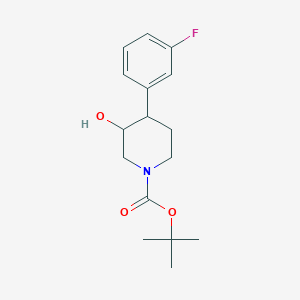

![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
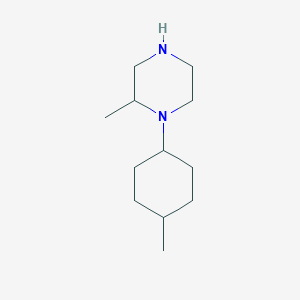

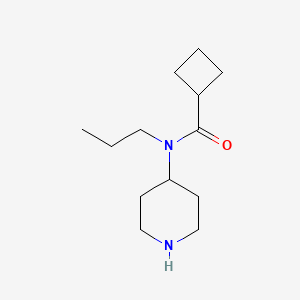

![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
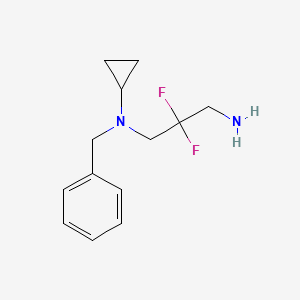
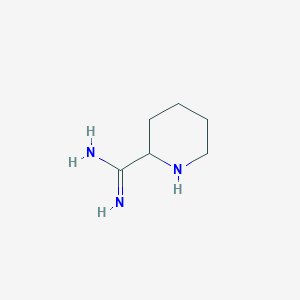
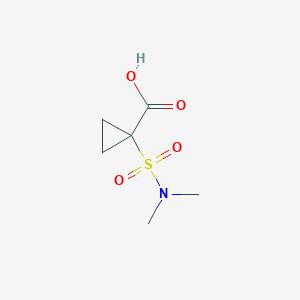

![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
